molecular formula C7H14O2 B092370 Propyl butyrate CAS No. 105-66-8

Propyl butyrate

Cat. No.: B092370
CAS No.: 105-66-8
M. Wt: 130.18 g/mol
InChI Key: HUAZGNHGCJGYNP-UHFFFAOYSA-N
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Description

Propyl butyrate (CAS No. 105-66-8), also known as butyric acid propyl ester, is a short-chain ester with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol . It is a clear, colorless liquid with a fruity odor reminiscent of apricot or pineapple, making it a popular choice in the food and fragrance industries as a natural flavoring agent .

Properties

IUPAC Name

propyl butanoate
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InChI

InChI=1S/C7H14O2/c1-3-5-7(8)9-6-4-2/h3-6H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

HUAZGNHGCJGYNP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID6059318
Record name Butanoic acid, propyl ester
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Molecular Weight

130.18 g/mol
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Physical Description

Clear colorless liquid; [Aldrich MSDS], Liquid, colourless liquid with a pineapple, apricot odour
Record name Propyl butyrate
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Boiling Point

142.00 to 143.00 °C. @ 760.00 mm Hg
Record name Propyl butyrate
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Solubility

1.62 mg/mL at 17 °C, miscible with alcohol, ether; slightly soluble in water
Record name Propyl butyrate
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Density

0.866 - 0.875
Record name Propyl butyrate
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Vapor Pressure

5.95 [mmHg]
Record name Propyl butyrate
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CAS No.

105-66-8
Record name Propyl butyrate
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Record name Butanoic acid, propyl ester
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Melting Point

-95.2 °C
Record name Propyl butyrate
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Preparation Methods

Mechanism and Reaction Dynamics

The Fischer esterification reaction, a cornerstone in organic synthesis, involves the acid-catalyzed condensation of a carboxylic acid and an alcohol. For propyl butyrate, butyric acid reacts with propanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid (p-TsOH). The mechanism proceeds through four key stages:

  • Protonation of the carbonyl oxygen of butyric acid, enhancing its electrophilicity.

  • Nucleophilic attack by propanol, forming a tetrahedral intermediate.

  • Proton transfer and water elimination , yielding the protonated ester.

  • Deprotonation to release this compound.

This reversible reaction necessitates water removal via azeotropic distillation or molecular sieves to shift equilibrium toward ester formation.

Practical Implementation

A representative procedure involves refluxing equimolar amounts of butyric acid and propanol with p-TsOH in benzene. After 3–6 hours, the mixture is neutralized, and the organic layer is extracted, washed, and distilled to isolate this compound. While this method achieves moderate yields (60–80%), its reliance on stoichiometric acids and hazardous solvents like benzene has spurred interest in greener alternatives.

Catalytic Esterification with Solid Acid Catalysts

Amberlyst Resins and Zeolitic Catalysts

Solid acid catalysts, such as Amberlyst 15, Amberlyst 35, and HZSM-5 zeolites, offer recyclability and reduced environmental impact. In a kinetic study, Amberlyst 35 demonstrated exceptional performance in the esterification of propionic acid with n-butanol at 353–383 K, achieving near-complete conversion within 4 hours. By analogy, this catalyst system is equally effective for butyric acid and propanol.

The reaction follows a Rideal-Eley mechanism:

  • Adsorption and protonation of butyric acid on the catalyst surface.

  • Reaction with propanol from the bulk phase.

  • Desorption of this compound and water.

Quasi-homogeneous kinetic models reveal an activation energy of 14.1 kcal/mol and an equilibrium constant (Kₐ) of 2.5–3.0 at 373 K, underscoring the reaction’s mild exothermicity.

Process Optimization

Key parameters influencing efficiency include:

  • Catalyst loading : 5–10 wt% relative to the acid.

  • Alcohol-to-acid molar ratio : 2:1 to minimize side reactions.

  • Temperature : 353–383 K for optimal kinetics without thermal degradation.

Oxidative Esterification: A Novel Pathway

Hydrogen Peroxide-Mediated Synthesis

Oxidative esterification bypasses the need for carboxylic acids by directly coupling aldehydes with alcohols. For example, butyraldehyde and propanol react in the presence of H₂O₂ (2 mmol) and a heterogeneous catalyst (20 mg) at 60°C for 3 hours. This method leverages in situ oxidation of the aldehyde to the acid, followed by esterification, achieving yields comparable to traditional methods.

Advantages and Limitations

  • Pros : Eliminates corrosive acids, uses ambient-pressure conditions.

  • Cons : Requires precise control of H₂O₂ addition to avoid over-oxidation.

Comparative Analysis of Synthesis Methods

Method Catalyst Conditions Yield Key Advantage Source
Fischer Esterificationp-TsOHReflux, 3–6 h60–80%Simplicity
Solid Acid CatalysisAmberlyst 35353–383 K, 4 h>90%Recyclability
Oxidative EsterificationHeterogeneous catalyst60°C, H₂O₂, 3 h~70%No carboxylic acid needed

Scientific Research Applications

Food Industry

Flavoring Agent

  • Propyl butyrate is widely used as a flavoring agent in the food industry. Its fruity aroma resembles that of apples and pineapples, making it suitable for use in beverages, candies, and baked goods.

Regulatory Status

  • It is recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food products at specific concentrations.
ApplicationConcentrationRegulatory Body
Flavoring agent in beveragesUp to 0.1%FDA
Flavoring agent in confectionsUp to 0.05%FDA

Fragrance Industry

Perfuming Agent

  • In the fragrance industry, this compound is utilized for its pleasant scent profile. It is included in perfumes and personal care products to enhance fragrance complexity.

Safety Assessments

  • According to the RIFM (Research Institute for Fragrance Materials), this compound has been evaluated for safety in fragrance applications. Studies indicate it does not exhibit genotoxicity or significant skin sensitization risks at typical usage levels .
Product TypeUsage LevelSafety Findings
PerfumesUp to 5%Non-genotoxic
CosmeticsUp to 3%Low sensitization risk

Chemical Industry

Solvent Properties

  • This compound serves as a solvent in various chemical processes due to its hydrophobic nature and ability to dissolve a wide range of organic compounds.

Industrial Applications

  • It is employed in the production of coatings, adhesives, and inks where its solvent properties enhance product performance.

Therapeutic Applications

Potential Health Benefits

  • Emerging research suggests that butyrate esters, including this compound, may have health benefits related to gut health and anti-inflammatory properties. Butyrate is known for its role as a short-chain fatty acid that can influence intestinal health and metabolic processes .

Case Study: Anti-inflammatory Effects

Insect Attractant

Ecological Applications

  • This compound has been identified as an insect attractant, particularly for certain species of fruit flies. This property can be harnessed in agricultural practices for pest management.

Mechanism of Action

Propyl butyrate exerts its effects primarily through its interaction with olfactory receptors, contributing to its fruity odor. In biological systems, it can be metabolized to butyric acid and propanol, which participate in various metabolic pathways. Butyric acid, a metabolite of this compound, is known to act as an agonist for free fatty acid receptors and as an inhibitor of histone deacetylases, influencing gene expression and cellular functions .

Comparison with Similar Compounds

Key Physical and Chemical Properties:

Property Value Source
Boiling Point 140–145°C
Flash Point 39–143°C (varies by purity)
Specific Gravity (20°C) 0.866–0.880
Solubility Insoluble in water; soluble in organic solvents
Regulatory Status GRAS (FDA), EEC 172.510

Propyl butyrate is synthesized via esterification of butyric acid with propanol, often catalyzed by acids or enzymes . Its stability and low toxicity profile make it suitable for applications ranging from food additives to laboratory reagents.

Comparison with Similar Compounds

This compound belongs to the ester family, which includes structurally analogous compounds with varying alkyl chains and functional groups. Below, it is compared to propyl acetate , propyl paraben , and iso-propyl butyrate based on physicochemical properties, applications, and biological activity.

Physicochemical Properties

Table 1: Comparative Physical Properties of Propyl Esters

Compound CAS No. Molecular Formula Boiling Point (°C) Solubility in Water Odor Profile Primary Use
This compound 105-66-8 C₇H₁₄O₂ 140–145 Insoluble Apricot, pineapple Flavoring agent
Propyl Acetate 109-60-4 C₅H₁₀O₂ 102–104 Slightly soluble Fruity, pear-like Solvent, flavoring
Propyl Paraben 94-13-3 C₁₀H₁₂O₃ 295–297 (decomposes) Low solubility Odorless Preservative
iso-Propyl Butyrate 617-50-3 C₇H₁₄O₂ 120–122 Insoluble Fruity, sweet Flavoring agent

Key Observations :

  • Boiling Point : this compound’s higher boiling point (140–145°C) compared to propyl acetate (102–104°C) reflects its longer alkyl chain, which increases molecular weight and intermolecular forces .
  • Solubility: All esters exhibit low water solubility due to their nonpolar hydrocarbon chains. Propyl paraben, however, has even lower solubility due to its aromatic ring .

(a) this compound vs. Propyl Acetate

  • Attractant Efficacy : In behavioral studies on Wohlfahrtia magnifica (flesh fly), this compound demonstrated significantly higher attraction than propyl acetate (p > 0.05), suggesting its superior utility in pest control or ecological studies .
  • Flavor Applications: Both esters are used in food flavoring, but this compound’s apricot-like aroma makes it preferable in fruit-flavored products, whereas propyl acetate’s pear-like note suits confectionery .

(b) this compound vs. Propyl Paraben

  • Functional Role: While this compound is a flavoring agent, propyl paraben (a paraben ester) is a preservative with antimicrobial properties.
  • Regulatory Status : Propyl paraben faces restrictions in cosmetics under EU regulations, whereas this compound is approved for food use without major limitations .

(c) Structural Isomers: this compound vs. iso-Propyl Butyrate

  • Branching Effects : The iso-propyl isomer (CAS 617-50-3) has a lower boiling point (120–122°C) due to reduced molecular packing efficiency compared to the linear n-propyl structure of this compound .
  • Odor Differences : iso-Propyl butyrate has a sweeter, less pungent odor, making it suitable for distinct flavor profiles .

Biological Activity

Propyl butyrate, an ester formed from butyric acid and propanol, is a compound with notable biological activity, particularly in the fields of nutrition and pharmacology. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure:

  • Molecular Formula: C5H10O2
  • Molar Mass: 102.13 g/mol
  • IUPAC Name: Propyl butanoate

Biological Activity Overview

This compound exhibits several biological activities primarily attributed to its role as a source of butyrate, a short-chain fatty acid (SCFA). Butyrate has been extensively studied for its anti-inflammatory properties and its role in gut health.

  • HDAC Inhibition:
    • This compound functions as a histone deacetylase (HDAC) inhibitor, which can alter gene expression by modifying chromatin structure. This mechanism is crucial in regulating inflammation and immune responses .
  • Immune Modulation:
    • Butyrate influences immune cell function by affecting cytokine production and immune cell migration. It has been shown to upregulate regulatory T cells (Tregs) and downregulate pro-inflammatory cytokines such as IL-6 and interferon-gamma (IFN-γ) .
  • Gut Barrier Integrity:
    • This compound enhances the integrity of the intestinal barrier by promoting the expression of tight junction proteins and mucus components, which are essential for maintaining gut health .

Case Studies

  • Anti-inflammatory Effects:
    • A study demonstrated that this compound reduced inflammation in a mouse model of arthritis. Mice treated with this compound showed significantly less joint swelling and reduced inflammatory markers compared to control groups .
  • Gut Health in Humans:
    • In clinical trials involving patients with Crohn's disease, oral administration of sodium butyrate (which includes this compound) improved clinical symptoms and induced remission in some patients. The study highlighted the compound's ability to enhance mucosal healing and reduce inflammation in the gastrointestinal tract .

Data Tables

StudySubjectOutcomeKey Findings
MiceArthritisReduced joint inflammation; increased Treg populations
HumansCrohn's DiseaseClinical remission observed; improved gut barrier function
Cell ModelsImmune ResponseUpregulation of tight junction proteins; modulation of cytokine production

Toxicological Profile

Research indicates that this compound has a favorable safety profile. In acute toxicity studies on animal models, no significant adverse effects were observed at doses exceeding 2000 mg/kg, suggesting a high margin of safety for potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing propyl butyrate, and how can reaction efficiency be optimized?

  • Methodology : this compound is typically synthesized via acid-catalyzed esterification of butyric acid with propanol. Key parameters include:

  • Molar ratio : A 1:1.2 (acid:alcohol) ratio minimizes side reactions .
  • Catalyst : Concentrated sulfuric acid (0.5–1% v/v) accelerates esterification but requires neutralization post-reaction.
  • Temperature : Reflux at 110–120°C for 2–4 hours maximizes yield .
    • Optimization : Use gas chromatography (GC) with flame ionization detection (FID) to monitor reaction progress. Kinetic studies can identify rate-limiting steps .

Q. How can this compound be characterized to confirm purity and structural integrity?

  • Analytical Techniques :

  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and ~1200–1100 cm⁻¹ (C-O stretch) confirm ester formation .
  • NMR : ¹H NMR shows triplet signals at δ 0.9–1.1 ppm (propyl CH₃) and δ 4.0–4.2 ppm (ester OCH₂) .
  • Mass Spectrometry : Molecular ion peak at m/z 144.21 (C₈H₁₆O₂) .
    • Purity Assessment : GC-MS with a polar capillary column (e.g., DB-WAX) quantifies impurities like unreacted butyric acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound in microbial systems?

  • Case Study : Discrepancies in antimicrobial efficacy may arise from:

  • Strain Variability : Use standardized strains (e.g., ATCC cultures) and replicate experiments across labs .
  • Bioassay Conditions : Control pH (6.5–7.5) and temperature (37°C) to mimic physiological environments .
    • Data Reconciliation : Apply meta-analysis frameworks to aggregate findings, weighting studies by sample size and methodological rigor .

Q. What experimental designs are optimal for studying this compound’s role in short-chain fatty acid (SCFA) metabolism?

  • In Vitro Models :

  • Fermentation Assays : Use human fecal inocula in anaerobic batch cultures with this compound as substrate. Measure SCFA production via HPLC .
    • In Vivo Models :
  • Rodent Limitations : Rats poorly replicate human colonic fermentation; prefer pigs or dogs for translatability .
    • Data Validation : Cross-validate fecal SCFA measurements with stable isotope tracing to distinguish endogenous vs. exogenous sources .

Q. How can computational models improve the prediction of this compound’s physicochemical properties?

  • Molecular Dynamics (MD) : Simulate diffusion coefficients in lipid bilayers using software like GROMACS. Validate against experimental data (e.g., gas-phase diffusion coefficients from mass spectrometry) .
  • QSPR Models : Develop quantitative structure-property relationships to predict logP (octanol-water partition coefficient) from molecular descriptors (e.g., topological polar surface area) .

Methodological Best Practices

  • Reproducibility : Document all synthesis and analysis parameters (e.g., catalyst batch, GC column type) to enable replication .
  • Ethical Compliance : For studies involving human-derived samples (e.g., fecal inocula), obtain IRB approval and disclose sourcing protocols .
  • Data Integrity : Use plagiarism-detection software and raw data repositories to ensure transparency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl butyrate
Reactant of Route 2
Reactant of Route 2
Propyl butyrate

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